3,5-Dichloro-2-hydroxybenzaldehyde hydrazone

Übersicht

Beschreibung

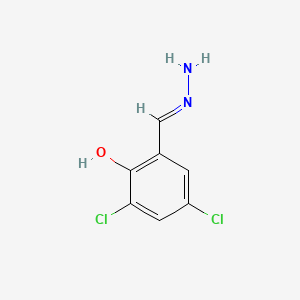

3,5-Dichloro-2-hydroxybenzaldehyde hydrazone is a useful research compound. Its molecular formula is C7H6Cl2N2O and its molecular weight is 205.04 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

3,5-Dichloro-2-hydroxybenzaldehyde hydrazone is a compound that has garnered attention for its diverse biological activities, particularly in antimicrobial and anticancer research. This article synthesizes findings from various studies to provide a comprehensive overview of its biological effects, mechanisms of action, and potential applications in medicine.

This compound is synthesized through the condensation of 3,5-dichloro-2-hydroxybenzaldehyde with hydrazine derivatives. The resulting compound features a hydrazone functional group that is pivotal for its biological activity.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound against various pathogens.

In Vitro Studies

- Gram-positive Bacteria : The compound exhibited significant activity against multidrug-resistant strains such as Staphylococcus aureus and Enterococcus faecalis. Notably, derivatives with this structure showed enhanced potency compared to traditional antibiotics like clindamycin .

- Fungi : It demonstrated promising antifungal activity against Candida auris and Aspergillus fumigatus, with minimum inhibitory concentrations (MIC) reported as low as 16 µg/mL .

| Pathogen | MIC (µg/mL) | Activity Level |

|---|---|---|

| Staphylococcus aureus | 8 | Moderate |

| Enterococcus faecalis | 16 | Moderate |

| Candida auris | 16 | High |

| Aspergillus fumigatus | 32 | Moderate |

Anticancer Activity

The anticancer properties of this compound have been explored in several studies. It has shown efficacy in inhibiting the growth of cancer cell lines such as A549 (human lung cancer) and Hep-G2 (human liver cancer).

The compound appears to induce apoptosis in cancer cells through:

- Inhibition of Cell Proliferation : Studies indicated that it disrupts the cell cycle and promotes apoptosis .

- Reactive Oxygen Species (ROS) Generation : Increased ROS levels were observed, contributing to oxidative stress in cancer cells .

Case Studies

- Antimicrobial Resistance : A study focusing on the structural modifications of hydrazones found that derivatives of 3,5-dichloro-2-hydroxybenzaldehyde showed improved activity against resistant strains of bacteria and fungi, suggesting that this compound could be a scaffold for developing new antimicrobial agents .

- Cytotoxicity Testing : In vitro cytotoxicity assays demonstrated that this compound had lower toxicity profiles in normal human cells compared to its efficacy against cancer cells, indicating its potential for therapeutic applications without significant side effects .

Wissenschaftliche Forschungsanwendungen

Antifungal Activity

One of the prominent applications of 3,5-Dichloro-2-hydroxybenzaldehyde hydrazone is its antifungal properties. Research has shown that derivatives of this compound exhibit selective inhibition of fungal glucosylceramide synthesis without affecting mammalian cells. For instance, a study demonstrated that certain acylhydrazones based on this compound showed promising antifungal activity against Cryptococcus neoformans and Aspergillus fumigatus, outperforming traditional antifungal agents like fluconazole and voriconazole in terms of efficacy and selectivity .

Case Study: Efficacy Against Fungal Infections

- Compound Tested : this compound derivatives

- Target Organisms : C. neoformans, A. fumigatus

- Results :

- Improved survival rates in infected mice.

- High selectivity index (SI > 1000) indicating low toxicity to mammalian cells.

| Compound | MIC (μg/mL) | Selectivity Index |

|---|---|---|

| Compound A | 0.03 | >1000 |

| Compound B | 0.06 | >1000 |

Synthesis of Metal Complexes

The compound has been utilized in synthesizing metal complexes, particularly oxovanadium complexes, which have shown antimicrobial activity. The hydrazone acts as a ligand, coordinating with metal ions to form stable complexes that enhance biological activity .

Case Study: Oxovanadium Complexes

- Metal Ion : Vanadium (V)

- Synthesis Method : Reaction of hydrazone with vanadium salts.

- Activity : Exhibited significant antimicrobial properties against various bacterial strains.

Analytical Applications

This compound serves as a reagent in analytical chemistry for detecting various analytes. Its ability to form colored complexes with metal ions makes it useful for spectrophotometric analysis.

Analytical Properties

- Colorimetric Detection : Forms colored complexes with transition metals.

- Application : Used in assays to quantify metal ion concentrations in various samples.

Material Science

In material science, this compound has been explored for its potential as a precursor for the synthesis of polymeric materials and coatings due to its reactive functional groups.

Material Properties

- Polymer Synthesis : Used as a building block for creating polymer networks.

- Coating Applications : Potential use in protective coatings due to its chemical stability.

Eigenschaften

IUPAC Name |

2,4-dichloro-6-methanehydrazonoylphenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6Cl2N2O/c8-5-1-4(3-11-10)7(12)6(9)2-5/h1-3,12H,10H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFGATNXEAQDBJY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1C=NN)O)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6Cl2N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

43002-22-8 | |

| Record name | Benzaldehyde, 3,5-dichloro-2-hydroxy-, hydrazone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=43002-22-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.